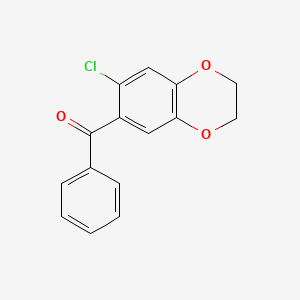

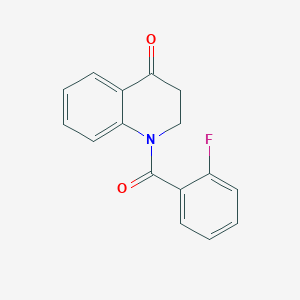

![molecular formula C19H27N5O2 B5555699 2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)

2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Introduction This compound belongs to a class of chemicals known as diazaspiro undecanes, which are notable for their distinctive molecular structures involving spiro and pyrrolopyrimidin rings.

Synthesis Analysis Synthesis methods vary, but one approach involves the reaction of compounds like 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions, as demonstrated in the synthesis of related 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo-2,4-diazaspiro[5.5]undecane-1,5-diones (Ahmed et al., 2012).

Molecular Structure Analysis The molecular structure is characterized by X-ray crystallography. For example, a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, was structurally characterized using this method, revealing a one-dimensional supramolecular chain and a two-dimensional network structure through intermolecular hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties The compound participates in various chemical reactions due to its functional groups. For instance, similar diazaspiro[5.5]undecane compounds have been synthesized using different reactants and conditions, indicating a range of chemical reactivity and potential for forming complexes with other elements (Cordes et al., 2013).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystal structure, are often determined through techniques like X-ray crystallography, NMR, and mass spectrometry.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and potential interactions with other molecules, are influenced by the compound's unique structure. Studies on related compounds provide insights into these aspects through experimental and theoretical approaches.

Scientific Research Applications

Synthesis and Heterocyclic Compounds

- The compound is part of a class of chemicals used in synthesizing fused heterocycles. For instance, aziridine and hydroxylamine react with pyrrol-2-one derivatives to afford 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, respectively. Such processes are pivotal in medicinal chemistry for developing new pharmaceutical compounds (H. A. A. El-Nabi, 2002).

Conversion into Oxime Derivatives

- Ketones of heterocyclic spiro compounds with barbituric acid moieties can be converted into oxime derivatives. This process is significant in drug discovery, especially in designing molecules with potential therapeutic effects (Mahbubur Rahman et al., 2013).

Chemokine-Mediated Diseases Treatment

- Derivatives of this compound have been explored as antagonists for CCR8, a chemokine receptor. They are particularly studied for their potential in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Antibacterial Properties

- Compounds in the same class have been synthesized as antimicrobial agents, demonstrating the potential for developing new antibiotics. For example, derivatives have been prepared using citrazinic acid as a starting material and have shown promising antibacterial and antifungal activities (Aisha Hossan et al., 2012).

Antiviral Properties

- C-5 substituted derivatives of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics have been evaluated for their antiviral properties against a variety of RNA and DNA viruses. These derivatives, including 5-chloro-, 5-bromo-, and 5-iodo-tubercidin, were tested in various cell cultures and showed substantial antiviral activity, emphasizing the potential of structural modification in enhancing biological activity (D. Bergstrom et al., 1984).

Mechanism of Action

properties

IUPAC Name |

2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-26-11-3-10-23-12-19(7-4-16(23)25)6-2-9-24(13-19)18-15-5-8-20-17(15)21-14-22-18/h5,8,14H,2-4,6-7,9-13H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYFCZVXVILEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)C3=NC=NC4=C3C=CN4)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)